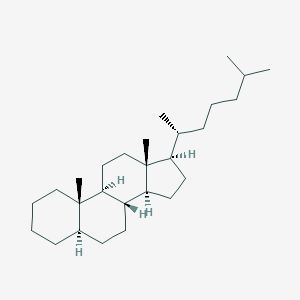

5alpha-Cholestane

Beschreibung

Eigenschaften

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870548 | |

| Record name | CERAPP_53193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14982-53-7, 481-21-0 | |

| Record name | Cholestane (VAN8C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholestane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholestane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the significance of 5alpha-Cholestane in steroid biochemistry?

An In-Depth Technical Guide to the Significance of 5α-Cholestane in Steroid Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-Cholestane, a fully saturated 27-carbon tetracyclic steroid, holds a unique and significant position in the field of steroid biochemistry. While not biologically active in the classical sense of hormonal signaling, its profound stability and direct lineage from cholesterol make it an invaluable biomarker in geochemistry and paleoenvironmental studies. This technical guide provides a comprehensive overview of 5α-cholestane, detailing its biochemical origins, its role as a molecular fossil, its impact on cell membrane biophysics, and the analytical methodologies used for its identification and quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this fundamental steroid molecule.

Introduction to 5α-Cholestane

5α-Cholestane is a saturated sterane that is the diagenetic product of cholesterol.[1] In steroid nomenclature, the "5α" designation refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus, where the hydrogen atom at carbon 5 is in the alpha position (oriented below the plane of the rings), resulting in a trans-fused A/B ring system. This configuration imparts a relatively flat, rigid structure to the molecule.

Unlike its precursor, cholesterol, which is a vital component of animal cell membranes and a precursor to steroid hormones, bile acids, and vitamin D, 5α-cholestane is generally considered to be biologically inert.[2] Its primary significance stems from its exceptional stability over geological timescales, which allows it to serve as a robust biomarker for the past presence of eukaryotes, particularly animals.[1]

Biochemical Formation: The Diagenesis of Cholesterol

The transformation of cholesterol into 5α-cholestane is a geological process known as diagenesis, which involves the chemical and physical changes that occur in sediments after their initial deposition. This process typically occurs under anaerobic conditions over millions of years.

The pathway from cholesterol to 5α-cholestane involves a series of reduction reactions that remove the hydroxyl group at the C-3 position and saturate the double bond at the C-5 position. The stereochemistry of the resulting cholestane can provide insights into the depositional environment and thermal history of the sediment.

Figure 1: Simplified diagenetic pathway of cholesterol to cholestane.

Significance in Geochemistry and Paleoenvironmental Studies

The primary application of 5α-cholestane is as a biomarker in geochemical and paleoenvironmental research. Its presence in ancient sediments and petroleum source rocks is considered strong evidence for the existence of eukaryotic life, as cholesterol is a hallmark of eukaryotes.[1]

Key applications include:

-

Tracing the Origins of Life: The detection of cholestanes in ancient rocks has been used to infer the presence of early animals in the fossil record.[2]

-

Petroleum Exploration: The analysis of sterane biomarkers, including 5α-cholestane, in crude oils helps to determine the age and depositional environment of the source rock, as well as its thermal maturity.[3][4]

-

Paleoenvironmental Reconstruction: The relative abundance of different steranes can provide clues about the types of organisms present in ancient ecosystems.

Role in Membrane Biophysics

While 5α-cholestane itself is not a major component of biological membranes, its structure provides a useful comparison to cholesterol for understanding the structural requirements for sterol function in membranes. Cholesterol plays a crucial role in regulating membrane fluidity and is a key component of lipid rafts, which are specialized membrane microdomains involved in cell signaling.

Studies have shown that the 3β-hydroxyl group and the Δ5 double bond of cholesterol are critical for its ability to order the acyl chains of phospholipids and promote the formation of the liquid-ordered (lo) phase characteristic of lipid rafts. In contrast, the fully saturated and non-polar nature of 5α-cholestane results in it having little to no ordering effect on membrane lipids and it does not effectively partition into lipid rafts.

Figure 2: Comparison of the effects of cholesterol and 5α-cholestane on membrane lipid phases.

Quantitative Data

While 5α-cholestane is a widely used qualitative biomarker, specific quantitative data on its concentration in various environmental matrices is not extensively reported in readily accessible literature. However, data for related steranes and the precursor, cholesterol, are available and provide context for the abundance of these compounds. The table below summarizes representative concentration ranges for related sterols and stanols in environmental samples. It is important to note that the concentration of 5α-cholestane will be highly dependent on the age, thermal maturity, and depositional environment of the sample.

| Compound | Matrix | Concentration Range | Reference(s) |

| Coprostanol | Marine Sediments | [5] | |

| Cholesterol | River Water | 176–5162 ng L⁻¹ | [5] |

| C27-C29 Steranes | Crude Oil | ppm levels (relative abundance varies) | [1][4] |

| C26 Steranes | Crude Oil | Order of magnitude lower than C27-C30 steranes | [3] |

Note: Specific quantitative data for 5α-cholestane is a potential area for future research and data compilation.

Experimental Protocols

The analysis of 5α-cholestane in environmental samples typically involves extraction, fractionation, and analysis by gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol synthesized from various sources.

Sample Preparation: Saponification and Extraction

This protocol is suitable for the extraction of steranes from sediment or source rock.

-

Sample Preparation: Dry the sediment or rock sample and grind to a fine powder (<100 mesh).

-

Internal Standard: Add a known amount of an internal standard (e.g., 13C-labeled cholestane or another non-native sterane) to the powdered sample for quantification.

-

Saponification: To approximately 5-10 g of the powdered sample in a round-bottom flask, add a solution of 6% KOH in methanol (w/v). Reflux the mixture for 2-4 hours to hydrolyze any esters.

-

Extraction of Neutral Lipids: After cooling, transfer the mixture to a separatory funnel. Extract the neutral lipids (including steranes) three times with a non-polar solvent such as n-hexane or dichloromethane.

-

Washing: Wash the combined organic extracts with distilled water to remove any remaining base.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Fractionation by Column Chromatography

The crude lipid extract is then fractionated to isolate the saturated hydrocarbons.

-

Column Preparation: Prepare a chromatography column with activated silica gel.

-

Loading: Dissolve the concentrated extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

-

Elution:

-

Elute the saturated hydrocarbon fraction (containing steranes) with n-hexane.

-

Subsequently, elute the aromatic hydrocarbon and polar fractions with solvents of increasing polarity (e.g., hexane:dichloromethane mixtures, methanol).

-

-

Concentration: Collect the saturated hydrocarbon fraction and concentrate it to a small volume under a gentle stream of nitrogen.

Derivatization (if necessary)

For the analysis of the fully saturated 5α-cholestane, derivatization is not necessary. However, if analyzing for sterols (which may be present in less mature samples), derivatization to trimethylsilyl (TMS) ethers is required.

-

Reagent: Use a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Procedure: To the dried sterol-containing fraction, add the silylating reagent and a solvent (e.g., pyridine). Heat at 60-70°C for 30-60 minutes.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 310°C), and hold for a period to ensure elution of all compounds.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for biomarker analysis to enhance sensitivity and selectivity. Key diagnostic ions for steranes include m/z 217.

-

Figure 3: General experimental workflow for the analysis of 5α-cholestane.

Conclusion

5α-Cholestane is a molecule of profound importance in steroid biochemistry, not for its direct biological activity, but for the rich historical and environmental information it encapsulates. Its stability and direct link to cholesterol make it an indispensable tool for geochemists and paleoenvironmental scientists seeking to unravel Earth's history. For researchers in the life sciences and drug development, an understanding of 5α-cholestane provides a crucial perspective on the structure-function relationships of sterols and the ultimate metabolic fate of cholesterol over geological time. The analytical techniques honed for its detection are also foundational for the broader field of lipidomics. As analytical sensitivities continue to improve, the study of 5α-cholestane and its isomers will undoubtedly continue to provide valuable insights into the evolution of life and the Earth's ancient environments.

References

The Role of 5α-Cholestane in Lipid Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-Cholestane, a saturated 27-carbon cholestane steroid, serves as a stable metabolic end-product of cholesterol metabolism and a key biomarker in geochemical and biomedical research.[1][2][3] While often considered metabolically inert, its presence and the activities of its derivatives suggest a subtle but important role in the broader landscape of lipid metabolism. This technical guide provides an in-depth exploration of 5α-cholestane's position within key lipid metabolic pathways, including cholesterol biosynthesis, bile acid synthesis, and cellular cholesterol transport. We will examine its relationship with major regulatory networks, including Sterol Regulatory Element-Binding Proteins (SREBPs), Liver X Receptors (LXRs), and ATP-Binding Cassette (ABC) transporters. This guide also provides detailed experimental protocols for the quantification of 5α-cholestane and summarizes the biological activities of its derivatives, offering a comprehensive resource for researchers in lipidology and drug development.

Introduction to 5α-Cholestane

5α-Cholestane is a fully saturated tetracyclic steroid that is biosynthetically derived from cholesterol.[1] It belongs to the class of cholestane steroids, characterized by a 27-carbon skeleton.[1][2] In geological studies, 5α-cholestane serves as a robust biomarker for ancient animal life, as it is a diagenetic product of cholesterol.[1] In a biological context, it is considered a terminal metabolite of a minor pathway of cholesterol catabolism. While its direct regulatory functions are not as extensively studied as those of its precursor, cholesterol, or its oxidized derivatives, its stability and consistent presence in biological samples make it a useful reference point in lipidomic analyses.[4]

5α-Cholestane in the Context of Major Lipid Metabolism Pathways

While direct evidence of 5α-cholestane as a potent regulator of lipid metabolism is limited, its derivatives and the pathways it is associated with are central to lipid homeostasis.

Cholesterol Biosynthesis and the Mevalonate Pathway

Cholesterol synthesis is a complex process primarily regulated by the SREBP pathway. SREBP-2 is a master transcriptional regulator of genes involved in cholesterol biosynthesis, including HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway.[5][6][7] When cellular sterol levels are low, SREBP-2 is activated and drives the expression of cholesterogenic genes.[8] Conversely, high sterol levels suppress SREBP-2 processing, thus reducing cholesterol synthesis.[9] While 5α-cholestane itself is not known to directly regulate SREBP-2, its derivatives, such as certain oxysterols, are potent regulators of this pathway.[10]

Bile Acid Synthesis

The synthesis of bile acids from cholesterol is the primary route for cholesterol catabolism in the liver and is crucial for the absorption of dietary fats and fat-soluble vitamins.[11][12] The classical pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme.[11] The alternative, or "acidic," pathway is initiated by sterol 27-hydroxylase (CYP27A1).[11] The expression of CYP7A1 is tightly regulated by nuclear receptors, including the farnesoid X receptor (FXR) and LXR.[12] While direct regulation of bile acid synthesis by 5α-cholestane has not been demonstrated, the synthesis of 5α-cholestane analogs of bile acids has been explored to understand the structural requirements for the activity of enzymes in this pathway.[13]

Cellular Cholesterol Transport and Efflux

Cellular cholesterol homeostasis is maintained by a balance between cholesterol uptake, synthesis, and efflux. ABC transporters, such as ABCA1 and ABCG1, play a critical role in mediating the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles.[14] The expression of these transporters is transcriptionally regulated by LXRs.[15][16][17] LXRα and LXRβ are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol.[18] Although 5α-cholestane is not a known LXR ligand, its oxidized derivatives, such as 5α,6α-epoxycholesterol, can act as modulators of LXR activity.

Key Regulatory Pathways and the Indirect Role of 5α-Cholestane

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids.[5][7] SREBP-2 is the primary regulator of cholesterol synthesis, while SREBP-1c mainly regulates fatty acid synthesis.[5] The processing and activation of SREBPs are tightly controlled by cellular sterol levels.[8] There is no direct evidence to suggest that 5α-cholestane binds to or regulates the SREBP/SCAP complex. However, given that it is a cholesterol metabolite, fluctuations in its levels may reflect broader changes in cellular sterol content that do influence SREBP activity.

Liver X Receptors (LXRs)

LXRs are nuclear receptors that function as cellular cholesterol sensors.[17][18] Upon activation by oxysterols, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoters of target genes, including ABCA1 and ABCG1, to promote cholesterol efflux.[15][16] Derivatives of 5α-cholestane, such as 5α,6α-epoxycholesterol, have been shown to be potent LXR modulators, exhibiting both agonist and antagonist activities depending on the cellular context. This suggests that the metabolic pathway leading to and from 5α-cholestane could influence LXR signaling.

ATP-Binding Cassette (ABC) Transporters

ABCA1 and ABCG1 are key transporters in reverse cholesterol transport, moving cholesterol from peripheral cells to HDL acceptors.[14] Their expression is induced by LXR activation.[15] While 5α-cholestane is not a known substrate or direct regulator of these transporters, the overall sterol environment of the cell, which includes 5α-cholestane and its metabolites, can influence the expression and activity of ABC transporters through the LXR pathway.

Biological Activities of 5α-Cholestane Derivatives

While 5α-cholestane itself is considered relatively inert, its oxidized derivatives have demonstrated significant biological activity.

| Derivative | Biological Activity | Reference |

| 5α,6α-Epoxycholesterol | Modulator of LXR activity (agonist/antagonist). | |

| Cholestane-3β,5α,6β-triol | Induces endoplasmic reticulum (ER) stress and apoptosis in cancer cells. | [19] |

Experimental Protocols

Quantification of 5α-Cholestane by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the quantification of 5α-cholestane in biological samples, where it is often used as an internal standard due to its stability.

5.1.1. Sample Preparation and Lipid Extraction

-

Homogenization: Homogenize tissue samples in a chloroform:methanol (2:1, v/v) solution. For plasma or serum, directly add the chloroform:methanol solution.

-

Internal Standard: Add a known amount of a deuterated 5α-cholestane internal standard to the homogenate for accurate quantification.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

5.1.2. Saponification and Derivatization

-

Saponification: Resuspend the dried lipid extract in ethanolic potassium hydroxide and heat to hydrolyze cholesteryl esters.

-

Extraction of Non-saponifiable Lipids: After cooling, add water and extract the non-saponifiable lipids (including 5α-cholestane) with hexane or diethyl ether.

-

Derivatization: Evaporate the solvent and derivatize the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility for GC analysis.

5.1.3. GC-MS Analysis

-

Injection: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol analysis (e.g., a DB-5ms column).

-

Separation: Use a temperature gradient program to separate the different sterols.

-

Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of 5α-cholestane and its deuterated internal standard.

Cell Culture and Treatment with Cholestane Derivatives

This protocol provides a general framework for studying the effects of 5α-cholestane derivatives on cultured cells.

5.2.1. Cell Culture

-

Culture hepatocytes (e.g., HepG2) or macrophages (e.g., THP-1) in appropriate media and conditions until they reach the desired confluency.[20][21]

5.2.2. Preparation of Sterol Solutions

-

Dissolve 5α-cholestane or its derivatives in a suitable solvent such as ethanol or DMSO to create a stock solution.

-

Complex the sterol with cyclodextrin to enhance solubility in aqueous culture media.

5.2.3. Cell Treatment

-

Dilute the sterol-cyclodextrin complex in serum-free or low-serum media to the desired final concentration.

-

Remove the existing media from the cultured cells and replace it with the treatment media.

-

Incubate the cells for the desired period (e.g., 24-48 hours).

5.2.4. Downstream Analysis

-

After treatment, cells can be harvested for various analyses, including:

-

RNA extraction and qRT-PCR: To measure changes in gene expression of key lipid metabolism genes (e.g., HMGCR, CYP7A1, ABCA1, ABCG1).[22]

-

Protein extraction and Western blotting: To analyze changes in protein levels.

-

Lipid extraction and analysis: To quantify changes in cellular lipid composition.

-

Cholesterol efflux assays: To measure the rate of cholesterol removal from the cells.[23][24]

-

Conclusion and Future Directions

5α-Cholestane occupies a unique position in lipid metabolism. While it is often utilized as a stable, inert molecule for analytical purposes, the biological activities of its derivatives suggest that the pathways surrounding its formation and further metabolism are of significant interest. The modulation of LXR activity and the induction of cellular stress by its metabolites highlight a potential for indirect influence on major lipid regulatory networks.

Future research should focus on elucidating any direct biological roles of 5α-cholestane. Investigating its potential to interact with as-yet-unidentified cellular receptors or to subtly influence membrane properties could reveal novel functions. Furthermore, a more detailed understanding of the enzymatic pathways that produce and metabolize 5α-cholestane will be crucial in deciphering its complete role in lipid homeostasis and its potential as a therapeutic target or a more nuanced biomarker for metabolic diseases.

References

- 1. Lipidomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Human Metabolome Database: Showing metabocard for 5alpha-Cholestane (HMDB0041632) [hmdb.ca]

- 3. This compound | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 9. 5' end of HMG CoA reductase gene contains sequences responsible for cholesterol-mediated inhibition of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Cholesterologenesis by the Oxysterol Receptor, LXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 13. Bile acids. LXIV. Synthesis of 5 alpha-cholestane-3 alpha, 7 alpha, 25-triol and esters of new 5 alpha-bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical synthesis and biochemical properties of cholestane-5α,6β-diol-3-sulfonate: A non-hydrolysable analogue of cholestane-5α,6β-diol-3β-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]

- 21. Cholesterol-induced macrophage apoptosis requires ER stress pathways and engagement of the type A scavenger receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Differential mRNA expression of seven genes involved in cholesterol metabolism and transport in the liver of atherosclerosis-susceptible and -resistant Japanese quail strains - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 5A apolipoprotein mimetic peptide promotes cholesterol efflux and reduces atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Robust passive and active efflux of cellular cholesterol to a designer functional mimic of high density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Steroid Chemistry: The Discovery and First Identification of 5alpha-Cholestane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The elucidation of the structure of cholesterol and its derivatives in the early 20th century marked a pivotal moment in organic chemistry and biochemistry. Central to this narrative is the identification of the fully saturated tetracyclic hydrocarbon, 5alpha-Cholestane, which served as a fundamental scaffold for understanding the stereochemistry of all steroids. This technical guide delves into the historical discovery and initial identification of this compound, providing a detailed look at the experimental protocols of the era and presenting the foundational quantitative data.

Historical Context: The Work of Windaus and Wieland

The journey to understanding the complex structure of sterols was spearheaded by the meticulous work of Nobel laureates Adolf Windaus and Heinrich Wieland.[1][2] Their research in the early 1900s focused on the chemical degradation and structural analysis of cholesterol and bile acids.[1] It was through these investigations that the fundamental carbon skeleton of steroids was pieced together. A key strategy in their work was the simplification of the complex cholesterol molecule by saturating its double bond through catalytic hydrogenation, leading to the formation of cholestanol and, ultimately, the parent hydrocarbon, cholestane.[3]

The First Identification: From Cholesterol to this compound

The first identification of this compound was not a singular event but rather the culmination of a series of experiments aimed at understanding the basic structure of cholesterol. The primary method employed was the catalytic hydrogenation of cholesterol and its derivatives.

Experimental Protocol: Catalytic Hydrogenation of Cholesterol

The foundational method for the preparation of this compound and its hydroxylated precursor, 5alpha-cholestanol, was the catalytic hydrogenation of cholesterol. While the specific conditions evolved, early methodologies laid the groundwork for future steroid synthesis.

Objective: To saturate the C5-C6 double bond of cholesterol to produce 5alpha-cholestanol, which can then be further reduced to this compound.

Materials:

-

Cholesterol

-

Platinum oxide (Adams' catalyst) or Palladium on charcoal

-

Solvent (e.g., glacial acetic acid, ethanol, or ethyl acetate)

-

Hydrogen gas source

-

Reaction vessel capable of withstanding pressure

Procedure:

-

Catalyst Preparation: A suspension of platinum oxide in the chosen solvent was prepared in the reaction vessel.

-

Reduction of Catalyst: The catalyst was pre-reduced with hydrogen gas under agitation until the platinum black was formed.

-

Addition of Substrate: A solution of cholesterol in the same solvent was added to the activated catalyst.

-

Hydrogenation: The reaction vessel was sealed and pressurized with hydrogen gas. The mixture was then agitated at a controlled temperature. The progress of the reaction was monitored by the uptake of hydrogen.

-

Isolation of Product: After the theoretical amount of hydrogen was consumed, the reaction was stopped, and the catalyst was removed by filtration.

-

Purification: The solvent was evaporated, and the resulting solid, primarily 5alpha-cholestanol, was purified by recrystallization.

-

Conversion to this compound: 5alpha-cholestanol could then be converted to this compound through further reduction, such as a Clemmensen or Wolff-Kishner reduction, to remove the hydroxyl group.

This process yielded the saturated stereoisomer, this compound, where the hydrogen atom at position 5 is in the alpha configuration (trans to the methyl group at C10), resulting in a relatively flat, rigid structure.[4]

Data Presentation: Physical and Chemical Properties

The initial characterization of this compound relied on fundamental physical and chemical data. The following table summarizes the key quantitative information available from early and modern sources.[5][6][7]

| Property | Value |

| Molecular Formula | C₂₇H₄₈ |

| Molecular Weight | 372.67 g/mol |

| Melting Point | 80-82 °C |

| CAS Number | 481-21-0 |

| Stereochemistry at C5 | alpha (trans ring fusion) |

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway from cholesterol to this compound.

Caption: Logical workflow for the elucidation of steroid structures.

Conclusion

The discovery and first identification of this compound were integral to the foundational understanding of steroid chemistry. The early experimental work, primarily centered on the catalytic hydrogenation of cholesterol, not only provided a means to simplify the complex sterol structure but also established the critical stereochemical relationships that define the entire class of steroid molecules. The quantitative data and experimental protocols from this era, though seemingly rudimentary by modern standards, represent a monumental achievement in the history of science and continue to be the bedrock of steroid research and drug development today.

References

- 1. Adolf Windaus - Wikipedia [en.wikipedia.org]

- 2. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. Cholestane - Wikipedia [en.wikipedia.org]

- 5. This compound | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. larodan.com [larodan.com]

5α-Cholestane: A Molecular Fossil Illuminating Early Eukaryotic Life

An In-depth Technical Guide on the Core Principles, Analytical Methodologies, and Interpretive Frameworks for Researchers, Scientists, and Drug Development Professionals.

Introduction

Deep within the Earth's ancient rocks lie molecular fossils, remnants of once-living organisms that provide a window into the planet's deep biological history. Among these, the sterane biomarker 5α-cholestane, a saturated tetracyclic steroid, stands out as a crucial indicator of early eukaryotic life.[1][2] Derived from the diagenesis of cholesterol, a lipid vital to the cell membranes of eukaryotes, the presence of 5α-cholestane in Precambrian sediments offers compelling evidence for the existence of complex life forms long before their first appearance in the fossil record.[2][3] This technical guide provides a comprehensive overview of 5α-cholestane as a biomarker, detailing its biochemical origins, the analytical techniques for its detection, and the interpretation of its presence in the rock record.

Biochemical Origins and Diagenetic Transformation

The story of 5α-cholestane begins with cholesterol, a 27-carbon sterol synthesized by eukaryotes through a complex, oxygen-dependent pathway.[3][4] This biosynthetic pathway, known as the mevalonate pathway, involves a series of enzymatic reactions that convert simple precursors into the intricate four-ring structure of cholesterol. The presence of cholesterol is a hallmark of eukaryotic cell membranes, where it plays a critical role in regulating fluidity and permeability.[4]

Over geological timescales, as cholesterol-containing organic matter is buried and subjected to increasing temperature and pressure, it undergoes a process of diagenesis. This process involves the reduction of double bonds and the loss of functional groups, transforming cholesterol into the more stable, fully saturated 5α-cholestane.[5] The preservation of the basic carbon skeleton of cholesterol in 5α-cholestane allows scientists to trace the presence of eukaryotes in ancient environments.

Below is a diagram illustrating the key stages of cholesterol biosynthesis, a prerequisite for the eventual formation of 5α-cholestane.

The subsequent transformation of cholesterol to 5α-cholestane is a critical step in its preservation as a biomarker. This diagenetic process is outlined in the following diagram.

References

- 1. Biomarkers in the Precambrian: Earth’s ancient sedimentary record of life [pubs.usgs.gov]

- 2. researchgate.net [researchgate.net]

- 3. Paleoproterozoic sterol biosynthesis and the rise of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol, Eukaryotic Lipid Domains, and an Evolutionary Perspective of Transmembrane Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

The Geochemical Journey of 5alpha-Cholestane: A Biomarker's Tale in Sediments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate tapestry of geological sediments lies a wealth of molecular fossils, or biomarkers, that provide profound insights into Earth's history and the evolution of life. Among these, the steranes, and specifically 5alpha-Cholestane, stand out as robust indicators of past biological activity. As the geologically stable, fully saturated counterpart of cholesterol, this compound serves as a chemical fingerprint for the presence of eukaryotes, particularly animals, in ancient environments.[1] Its preservation over millions of years allows scientists to probe the paleoenvironment and understand the diagenetic processes that transform biological molecules into geological signatures. This guide provides a comprehensive technical overview of the natural occurrence of this compound in geological sediments, its formation pathways, analytical methodologies for its quantification, and its significance as a biomarker.

From Life to Rock: The Diagenetic Transformation of Cholesterol

The journey of this compound begins with cholesterol, an essential structural component of cell membranes in most animals.[1] Following the death of an organism, its organic matter is incorporated into sediments. Through a complex series of chemical and microbial alterations known as diagenesis, cholesterol undergoes a transformation that ensures its long-term preservation in the geological record.

This multi-step process involves the loss of the hydroxyl group and the saturation of the double bond present in the cholesterol molecule.[1] Early diagenesis, occurring at relatively low temperatures and pressures in the upper layers of sediment, is largely driven by microbial activity. This initial stage often involves the reduction of cholesterol to cholestanol (both 5alpha and 5beta isomers) and the formation of intermediate compounds such as cholestenone. As sediments are buried deeper and subjected to increasing temperature and pressure (catagenesis), further chemical reactions occur, leading to the formation of a complex mixture of steranes. The thermodynamically more stable 5alpha(H)-cholestane is a major product of this process. The preservation of the original carbon skeleton of cholesterol allows for its identification as a biomarker even after these extensive alterations.[1]

Quantitative Occurrence of this compound in Geological Sediments

The concentration of this compound in geological sediments can vary significantly depending on the depositional environment, the organic matter input, the age of the sediment, and the thermal maturity. While a comprehensive global database is challenging to compile, the following tables summarize representative quantitative data from various studies to provide a comparative overview. It is important to note that concentrations are often reported for total steranes or as ratios to other biomarkers, and specific quantification of this compound can be method-dependent.

| Sediment Type | Location | Age | This compound Concentration (ng/g dry weight) | Analytical Method | Reference |

| Marine | Barreirinha Formation, Brazil | Devonian | Not explicitly quantified, but C27 steranes are predominant | GC-MS/MS | [2] |

| Lacustrine | Not Specified | Not Specified | Data often presented as ratios (e.g., C27/C29) rather than absolute concentrations | GC-MS | [3] |

| Estuarine | Piauí-Real estuary, Brazil | Recent | Not explicitly quantified, focus on fecal sterols | GC-MS | [4] |

Note: The available search results did not provide specific quantitative data for this compound in a tabular format. The table above is a template that would be populated with such data if found in more targeted literature. The provided search results focus more on the relative abundances and ratios of different steranes.

Experimental Protocols for the Analysis of this compound

The accurate identification and quantification of this compound in geological sediments require a meticulous analytical workflow. The following is a detailed methodology synthesized from established protocols for biomarker analysis.

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect sediment samples using appropriate coring or grab sampling techniques. Store samples frozen at -20°C or lower to minimize biological and chemical degradation.

-

Freeze-Drying and Homogenization: Lyophilize the sediment samples to remove water. Once dried, grind the sample to a fine, homogeneous powder using a mortar and pestle or a ball mill.

-

Solvent Extraction:

-

Weigh approximately 10-100 g of the dried, homogenized sediment into a pre-cleaned extraction thimble.

-

Add a known amount of an internal standard, such as 13C-labelled cholestane or 5β(H)-cholane, to the sample for quantification.[1][2]

-

Perform solvent extraction using a Soxhlet apparatus with a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v) for 24-72 hours.[5] Alternatively, accelerated solvent extraction (ASE) or ultrasonic extraction can be used for faster sample processing.

-

After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator.

-

Fractionation of the Total Lipid Extract

To isolate the saturated hydrocarbon fraction containing this compound, the TLE is fractionated using column chromatography.

-

Column Preparation: Prepare a chromatography column packed with activated silica gel or a combination of silica gel and alumina.

-

Elution:

-

Dissolve the TLE in a minimal amount of a non-polar solvent like n-hexane and load it onto the column.

-

Elute the saturated hydrocarbon fraction (containing n-alkanes and steranes) with a non-polar solvent such as n-hexane or iso-octane.

-

Subsequently, elute the aromatic hydrocarbon fraction with a solvent of intermediate polarity (e.g., a mixture of hexane and DCM).

-

Finally, elute the polar fraction (containing alcohols and fatty acids) with a polar solvent like methanol.

-

Collect each fraction separately and concentrate them.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify this compound.

-

Instrument Setup:

-

Gas Chromatograph: Use a high-resolution capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for separating complex hydrocarbon mixtures.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injector: Operate in splitless mode for trace-level analysis.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 300°C), and holds for a period to ensure elution of all compounds.[6][7]

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to identify compounds based on their mass spectra or in selected ion monitoring (SIM) mode for targeted quantification of specific ions. For steranes, the characteristic fragment ion at m/z 217 is often monitored.[6][7][8] For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed, monitoring specific parent-daughter ion transitions.[6]

-

-

Identification and Quantification:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the concentration of this compound by integrating the peak area of its characteristic ion and comparing it to the peak area of the internal standard.

-

Visualizing the Pathways and Processes

To better understand the transformation of cholesterol and the analytical workflow for its geologically preserved counterpart, the following diagrams are provided.

Caption: Diagenetic pathway of cholesterol to this compound.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound stands as a testament to the resilience of molecular structures over geological timescales. Its presence in ancient sediments provides an invaluable link to past life, offering a window into the composition of ancient ecosystems and the processes that govern the transformation of biological matter into the geological record. The analytical techniques detailed in this guide provide the means to unlock this information, enabling researchers to continue to unravel the complex history of our planet. For drug development professionals, understanding the stability and transformation of complex organic molecules in natural environments can offer insights into the long-term fate and stability of pharmaceutical compounds. The study of biomarkers like this compound, therefore, extends beyond geochemistry, providing a fundamental understanding of molecular preservation that has broad scientific implications.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. PGRL Method for Qualitative Biomarker Analysis by GC-MSD | U.S. Geological Survey [usgs.gov]

- 7. waters.com [waters.com]

- 8. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

The Biosynthesis of 5α-Cholestane from Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of 5α-cholestane from cholesterol. This multi-step enzymatic process is of significant interest in various fields, including steroid metabolism, drug development, and the study of certain metabolic disorders. This document details the enzymatic cascade, intermediate molecules, and subcellular locations involved in this conversion. Furthermore, it presents available quantitative data for the key enzymes and provides detailed experimental protocols for their analysis, along with the quantification of the involved sterols. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a clear understanding of the core concepts.

Introduction

Cholesterol is a fundamental lipid molecule that serves as a precursor for the synthesis of a wide array of steroid hormones, bile acids, and vitamin D. The metabolic fate of cholesterol is tightly regulated by a series of enzymes that modify its core structure. One such metabolic pathway leads to the production of 5α-cholestane, a saturated sterol. While not as well-studied as steroid hormones like testosterone, the biosynthesis of 5α-cholestane and its intermediates is crucial for understanding the broader landscape of steroid metabolism and may have implications in various physiological and pathological processes. This guide will provide an in-depth exploration of the conversion of cholesterol to 5α-cholestane, focusing on the core biochemical transformations and the methodologies used to study them.

The Biosynthetic Pathway from Cholesterol to 5α-Cholestane

The conversion of cholesterol to 5α-cholestane is not a direct enzymatic reaction but rather a multi-step process involving at least three key enzymatic activities. The pathway proceeds through the formation of key intermediates, namely cholest-4-en-3-one and 5α-cholestan-3-one.

Step 1: Conversion of Cholesterol to Cholest-4-en-3-one

The initial step in this pathway involves the conversion of cholesterol to cholest-4-en-3-one. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) .[1][2][3] This enzyme possesses two distinct catalytic activities: a dehydrogenase activity that oxidizes the 3β-hydroxyl group of cholesterol to a 3-keto group, and an isomerase activity that shifts the double bond from the Δ5 position (between carbons 5 and 6) to the Δ4 position (between carbons 4 and 5).[3] This enzyme is a membrane-bound protein located in both the endoplasmic reticulum and mitochondria.[1]

Step 2: Conversion of Cholest-4-en-3-one to 5α-Cholestan-3-one

The second step is the reduction of the Δ4 double bond of cholest-4-en-3-one to yield 5α-cholestan-3-one. This reaction is catalyzed by the enzyme steroid 5α-reductase (SRD5A) .[4] This enzyme utilizes NADPH as a cofactor to stereospecifically add a hydride ion to the C5 position, resulting in the formation of the 5α-configuration.[5] There are three known isoenzymes of 5α-reductase (type 1, 2, and 3), which are membrane-bound proteins.[5]

Step 3: Conversion of 5α-Cholestan-3-one to 5α-Cholestane

The final step in the pathway is the reduction of the 3-keto group of 5α-cholestan-3-one to a 3β-hydroxyl group, yielding 5α-cholestan-3β-ol, a form of 5α-cholestane. This reaction is catalyzed by a 3-ketosteroid reductase , which is likely a 3β-hydroxysteroid dehydrogenase acting in its reductive capacity or a specific 3β-hydroxysteroid reductase.[6][7] This enzymatic step also requires a cofactor, typically NADPH.[6][7] The primary product is the 3β-epimer, although small amounts of the 3α-epimer may also be formed.[6]

The overall biosynthetic pathway can be visualized as follows:

Quantitative Data

The enzymatic reactions in the biosynthesis of 5α-cholestane are governed by specific kinetic parameters. While data for the exact cholesterol-derived substrates are limited, kinetic data for 5α-reductase with other steroid substrates, such as testosterone, provide valuable insights into the enzyme's function.

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |

| 5α-Reductase | Testosterone | 81.8 - 118.1 nM | 8.9 - 30.1 pmol/mg·h | Human Foreskin | [8] |

| 5α-Reductase | Testosterone | 185 - 417 nM | - | Cultured Human Genital Skin Fibroblasts | [9][10] |

| 5α-Reductase (Stromal) | Testosterone | 67.9 nM | ~235 pmol/30 min/mg protein | Human Benign Prostatic Hyperplasia Tissue | [11] |

| 5α-Reductase (Epithelial) | Testosterone | ~20 nM | ~23.5 pmol/30 min/mg protein | Human Benign Prostatic Hyperplasia Tissue | [11] |

Table 1: Kinetic Parameters of 5α-Reductase

Furthermore, the activity of 5α-reductase can be modulated by various inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.

| Inhibitor | 5α-Reductase Isoform | IC50 | Reference |

| Finasteride | Type 1 | 360 nM | [5][12] |

| Finasteride | Type 2 | 4.2 - 69 nM | [5][12][13] |

| Dutasteride | Type 1 | 6 - 7 nM | [12] |

| Dutasteride | Type 2 | 6 - 7 nM | [12] |

Table 2: IC50 Values for 5α-Reductase Inhibitors

Experimental Protocols

The study of the biosynthesis of 5α-cholestane requires robust experimental protocols for enzyme activity assays and the quantification of the involved sterols.

5α-Reductase Activity Assay

This protocol describes a common method for measuring 5α-reductase activity using a radiolabeled substrate.

Materials:

-

Microsomal preparation from a relevant tissue source (e.g., liver, prostate)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Radiolabeled substrate (e.g., [14C]-Testosterone or [14C]-Cholest-4-en-3-one)

-

NADPH solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Thin-layer chromatography (TLC) plates and developing solvent system

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, assay buffer, and any potential inhibitors. Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Start the reaction by adding the radiolabeled substrate and NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a volume of organic solvent (e.g., 3 volumes of ethyl acetate). Vortex vigorously to extract the steroids.

-

Separation: Centrifuge to separate the phases and carefully collect the organic layer. Evaporate the solvent under a stream of nitrogen. Re-dissolve the residue in a small volume of solvent.

-

Chromatography: Spot the extracted steroids onto a TLC plate alongside standards for the substrate and expected products. Develop the TLC plate in an appropriate solvent system.

-

Quantification: Visualize the steroid spots (e.g., using a phosphorimager or by scraping the corresponding silica sections into scintillation vials). Quantify the radioactivity in the substrate and product bands using a scintillation counter.

-

Calculation: Calculate the enzyme activity based on the percentage of substrate converted to product over time, normalized to the amount of protein in the reaction.

3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity Assay

This protocol describes a spectrophotometric method for measuring 3β-HSD activity.[14][15]

Materials:

-

Enzyme source (e.g., tissue homogenate or microsomal fraction)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.8)

-

Substrate solution (e.g., pregnenolone or dehydroepiandrosterone)

-

NAD+ solution

-

Iodonitrotetrazolium chloride (INT) solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, substrate, NAD+, and INT.

-

Reaction Initiation: Start the reaction by adding the enzyme source to the cuvette.

-

Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 490 nm over time. The reduction of INT to a colored formazan product by the NADH generated in the reaction is proportional to the enzyme activity.

-

Calculation: Calculate the enzyme activity from the linear rate of increase in absorbance, using the molar extinction coefficient of the formazan product.

Extraction and Quantification of Neutral Sterols by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroids.

Procedure Outline:

-

Sample Preparation: Homogenize tissue samples in an appropriate solvent.

-

Internal Standard Spiking: Add a known amount of a deuterated internal standard for each analyte to the homogenate to correct for extraction losses and matrix effects.

-

Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the neutral sterols from the biological matrix.

-

Derivatization (Optional): In some cases, derivatization of the sterols may be performed to improve their chromatographic and mass spectrometric properties.

-

LC-MS/MS Analysis: Inject the extracted sample onto an LC column (e.g., C18) for separation. The eluent is then introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Quantification: Create a calibration curve using known concentrations of authentic standards. The concentration of each sterol in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

The biosynthesis of 5α-cholestane from cholesterol is a key metabolic pathway that contributes to the diversity of steroid molecules in biological systems. Understanding the enzymes, intermediates, and regulatory mechanisms involved in this process is essential for researchers in endocrinology, drug development, and related fields. The methodologies outlined in this guide provide a framework for the detailed investigation of this pathway, enabling a deeper understanding of its physiological and pathological significance. Further research is warranted to fully elucidate the kinetic properties of the involved enzymes with their specific cholesterol-derived substrates and to explore the functional roles of 5α-cholestane and its intermediates.

References

- 1. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 5alpha-Cholestan-3-one | 566-88-1 [smolecule.com]

- 8. Analysis of androgen-5 alpha-reductase by an enzyme kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deficient 5 alpha-reductase due to mutant enzyme with reduced affinity to steroid substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Kinetic analysis of 5 alpha-reductase isoenzymes in benign prostatic hyperplasia (BPH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of 5α-Cholestane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of 5α-cholestane, a saturated tetracyclic steroid of significant interest in various scientific disciplines, including geochemistry, drug development, and metabolic research. This document details the core stereochemical features of the cholestane framework, outlines key isomeric forms, presents physicochemical data, describes detailed experimental protocols for stereochemical characterization, and visualizes relevant biological and geochemical pathways.

Core Stereochemistry of the Cholestane Skeleton

Cholestane (C27H48) is a fundamental steroid structure derived from the diagenesis of cholesterol or biosynthesized from lanosterol.[1][2] Its rigid tetracyclic framework, consisting of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D), possesses multiple chiral centers, giving rise to a large number of possible stereoisomers. The IUPAC name for the parent structure is cyclopenta[a]phenanthrene.[3] The 5α- and 5β-configurations, referring to the stereochemistry at the junction of the A and B rings, are of particular importance and define the two most common series of cholestane isomers.

The key chiral centers in the cholestane ring system that give rise to the most common isomers are located at positions C-5, C-8, C-9, C-10, C-13, C-14, C-17, and C-20. The naturally occurring stereoisomer of cholesterol, from which cholestane is often derived, has a specific configuration of 3β-ol, 5α(H), 14α(H), 17α(H), and 20R.[1] This stereochemistry is often preserved during the initial stages of diagenesis.[1]

5α-Cholestane: In the 5α-isomer, the hydrogen atom at C-5 is oriented on the opposite side (trans) of the ring system relative to the methyl group at C-10. This results in a relatively flat, planar conformation of the A/B ring junction. The full IUPAC name for 5α-cholestane is (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene.[4]

5β-Cholestane (Coprostanol): In the 5β-isomer, the hydrogen atom at C-5 is on the same side (cis) of the ring system as the C-10 methyl group. This leads to a significantly bent A/B ring junction.

Isomeric Forms of Cholestane

Beyond the fundamental 5α and 5β distinction, stereoisomerism can occur at other chiral centers, leading to a variety of isomers. These variations are often the result of thermal maturation or microbial alteration of the parent cholesterol molecule.[1]

The following table summarizes the key stereoisomers of cholestane:

| Isomer Name | Key Stereochemical Features |

| 5α-Cholestane | A/B ring junction is trans |

| 5β-Cholestane (Coprostane) | A/B ring junction is cis |

| 5α,14β-Cholestane | A/B ring junction is trans, C/D ring junction is cis |

| 5β,14α-Cholestane | A/B ring junction is cis, C/D ring junction is trans |

| 5α,14β,17β-Cholestane | Variations at C-14 and C-17 |

| (20R)-5α-Cholestane | R configuration at C-20 of the side chain |

| (20S)-5α-Cholestane | S configuration at C-20 of the side chain |

Quantitative Data of Cholestane Isomers and Related Compounds

The physicochemical properties of cholestane isomers can vary significantly, impacting their biological activity and analytical behavior. The following table presents available quantitative data for 5α-cholestane and some of its derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5α-Cholestane | C27H48 | 372.68 | 80 - 80.5[5] |

| 5α-Cholestan-3-one | C27H46O | 386.66 | 128 - 130[6] |

| 5α-Cholestan-3β-ol | C27H48O | 388.67 | 140 - 142 |

Experimental Protocols for Stereochemical Characterization

The elucidation of the precise stereochemistry of cholestane isomers requires sophisticated analytical techniques. Detailed protocols for the key methods are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of cholestane isomers. However, the co-elution of certain isomers, particularly 5α and 5β forms, can present a challenge.

Protocol for Separation of 5α- and 5β-Cholestane Isomers:

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem MS).

-

Column: A non-polar capillary column, such as an Agilent DB-1 or equivalent, is typically used.

-

Sample Preparation:

-

Dissolve the sample in a suitable organic solvent (e.g., hexane or dichloromethane).

-

If hydroxylated derivatives are present, derivatization by silylation is necessary to increase volatility. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

-

GC Conditions:

-

Injector Temperature: 250-300 °C

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 10-20 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Selected Ion Monitoring (SIM): To enhance sensitivity and selectivity, monitor characteristic fragment ions. For cholestane, the molecular ion at m/z 372 and a key fragment at m/z 217 are often used.

-

Tandem MS (MS/MS): For resolving co-eluting isomers, a multiple reaction monitoring (MRM) experiment targeting the transition m/z 372 → 217 can provide enhanced specificity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the unambiguous determination of stereochemistry. Both ¹H and ¹³C NMR, along with 2D correlation experiments, are essential.

Protocol for NMR Analysis of Cholestane Isomers:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Filter the solution to remove any particulate matter.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard 1D ¹H spectrum to observe the chemical shifts and coupling constants of the protons. The chemical shifts of the angular methyl groups (C-18 and C-19) are particularly sensitive to the stereochemistry of the ring junctions.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon signals and their chemical shifts. The chemical shifts of the carbons in the steroid backbone are highly diagnostic of the stereoisomer.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The observation of NOEs between the C-19 methyl protons and protons on the A and B rings can definitively establish the cis or trans fusion of the A/B rings.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the absolute three-dimensional structure of a molecule, making it the gold standard for stereochemical determination. A crystal structure for 5α-cholestane has been reported (CCDC Number: 183809).[4]

Protocol for Single-Crystal X-ray Diffraction of Cholestane Isomers:

-

Crystal Growth:

-

Obtain a highly purified sample of the cholestane isomer.

-

Slow evaporation of a solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) is a common method for growing single crystals.

-

The process may take several days to weeks, and various conditions (solvent, temperature, concentration) may need to be screened to obtain crystals of sufficient quality (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

The atomic positions and thermal parameters are refined against the experimental data to produce a final, high-resolution three-dimensional structure.

-

Relevant Pathways and Logical Relationships

The stereochemistry of cholestane is intimately linked to its origin, whether through biological synthesis and metabolism or through geochemical processes.

Diagenetic Pathway of Cholesterol to Cholestane

The transformation of cholesterol to cholestane in sedimentary environments is a key process in organic geochemistry. The following diagram illustrates the general diagenetic pathway.

Caption: Diagenetic pathway of cholesterol to various cholestane stereoisomers.

Simplified Cholesterol Biosynthesis Pathway

Cholesterol is the biological precursor to cholestane. Understanding its biosynthesis provides context for the origin of the cholestane skeleton. The following diagram shows a simplified overview of the post-squalene portion of the cholesterol biosynthesis pathway.[2]

Caption: Simplified post-squalene cholesterol biosynthesis pathway leading to the precursor of cholestane.

Conclusion

The stereochemistry of 5α-cholestane and its various isomeric forms is a complex and critical aspect of its chemistry and biological significance. A thorough understanding of the stereochemical nuances is essential for researchers in diverse fields. This technical guide has provided a detailed overview of the core concepts, quantitative data, and experimental methodologies necessary for the comprehensive study of these important molecules. The application of advanced analytical techniques such as GC-MS, NMR, and X-ray crystallography remains paramount in unambiguously determining the stereostructure of cholestane isomers, thereby enabling a deeper understanding of their roles in geological and biological systems.

References

- 1. Cholestane - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholestane | C27H48 | CID 6857534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and metabolism of 5beta-[11,12-3H]cholestane-3alpha, 7alpha-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Steroid Chemistry: A Technical Guide to the 5alpha-Cholestane Skeleton

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5alpha-cholestane skeleton is a fundamental saturated tetracyclic hydrocarbon that forms the structural backbone of a vast array of biologically significant molecules, including steroid hormones, bile acids, and certain vitamins. Its rigid, trans-fused ring system imparts specific conformational properties that are crucial for molecular recognition and biological activity. This technical guide provides an in-depth exploration of the core properties of the this compound skeleton, offering a comprehensive resource for researchers in medicinal chemistry, endocrinology, and drug development. The guide details its physicochemical properties, stereochemistry, and biological significance, supplemented with experimental protocols and data presented in a clear, accessible format.

Introduction

This compound, a 27-carbon steroid, is a diagenetic product of cholesterol, making it a significant biomarker in geochemistry for identifying ancient animal life.[1] In the realm of biochemistry and pharmacology, its rigid, three-dimensional structure serves as a critical scaffold for a multitude of endogenous and synthetic steroids. The "5-alpha" designation refers to the stereochemistry at the junction of the A and B rings, where the hydrogen atom at carbon 5 is in the alpha orientation (below the plane of the rings), resulting in a trans-fused A/B ring system. This configuration is a key determinant of the overall shape and biological function of its derivatives.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₈ | [2] |

| Molecular Weight | 372.67 g/mol | [2] |

| CAS Number | 481-21-0 | [2] |

| Appearance | White solid/crystalline powder | [2][3] |

| Melting Point | 78-82 °C | [2][3] |

| Boiling Point | 250 °C at 1 mmHg | [3] |

| Solubility | Freely soluble in chloroform, ether, benzene; slightly soluble in absolute alcohol. | [4] |

| Optical Rotation | [α]D²⁰ +24.4° to +30.2° (c=2 in chloroform) | [4] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| XLogP3 | 11.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 372.375601531 Da | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

Stereochemistry and Conformational Analysis

The stereochemistry of the this compound skeleton is defined by the trans-fusion of its cyclohexane rings, which results in a relatively flat, rigid structure. The IUPAC name, (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene, precisely defines the spatial arrangement of its chiral centers.[2] This fixed conformation is crucial for the specific binding of its derivatives to receptors and enzymes.

Biological Significance and Applications

This compound and its derivatives play pivotal roles in numerous biological processes and have significant applications in drug development.

-

Biomarker: As a stable degradation product of cholesterol, this compound serves as a crucial biomarker in geochemistry and archaeology to trace the presence of ancient animal life.[1]

-

Steroid Hormone Precursor: The this compound skeleton is the foundation for all steroid hormones. The metabolic conversion of cholesterol to these hormones involves key intermediates with the this compound core.

-

Drug Development: The rigid cholestane scaffold is a valuable template for the design of novel therapeutic agents. Its derivatives are explored for their potential in treating a range of conditions, including cancer and neurodegenerative diseases.[5] For instance, 5alpha-cholestan-3-one serves as a precursor for synthesizing biologically active steroid derivatives.[5]

-

Drug Delivery: The lipophilic nature of the cholestane skeleton has been exploited in the development of drug delivery systems, where cholesterol moieties are incorporated into polymers to form micelles or other nanocarriers.[6]

Metabolic Pathways

The this compound skeleton is central to the biosynthesis of cholestanol and is an intermediate in the broader steroid biosynthesis pathway.

The conversion of cholesterol to 5alpha-cholestan-3-one is catalyzed by the enzyme 5alpha-reductase.[1] Subsequently, 5alpha-cholestan-3-one can be reduced to either 5alpha-cholestan-3beta-ol (cholestanol) or 5alpha-cholestan-3alpha-ol by 3-hydroxysteroid dehydrogenases (3-HSDs).[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of cholesteryl chloride.

Materials:

-

Cholesteryl chloride

-

Palladium on calcium carbonate (5%)

-

Ethyl acetate

-

Ethanol

-

Hydrogen gas supply

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve cholesteryl chloride in a mixture of ethyl acetate and ethanol.

-

Add 5% palladium on calcium carbonate to the solution.

-

Stir the mixture under a slight overpressure of hydrogen at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the catalyst and wash it with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ether/alcohol) to yield white, crystalline this compound.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

-

Injector Temperature: 280 °C

-

Oven Program:

-

Initial temperature: 150 °C, hold for 2 min.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 10 min at 300 °C.

-

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Impact (EI) Energy: 70 eV

-

Scan Range: m/z 50-550

Sample Preparation:

-

Dissolve the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

If necessary, perform derivatization (e.g., silylation for hydroxylated derivatives) to improve volatility and thermal stability.

-

Inject a 1 µL aliquot into the GC-MS system.

Data Analysis:

-

Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. Key fragments for cholestane isomers are often observed around m/z 217.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy